molecular formula C16H13F3O2 B1327924 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-64-5

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327924
CAS No.: 898777-64-5
M. Wt: 294.27 g/mol
InChI Key: YZMNBOPGYMMRED-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-64-5) is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₃F₃O₂ and a molecular weight of 294.27 g/mol . Its IUPAC name, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone , reflects its structural features:

  • A propiophenone backbone (C₆H₅-C(O)-CH₂-CH₂-).
  • A 2-methoxyphenyl group attached to the ketone.
  • A 3,4,5-trifluorophenyl group at the β-position.

The compound’s SMILES notation (COc1ccccc1C(=O)CCc2cc(c(c(c2)F)F)F) and InChIKey (YZMNBOPGYMMRED-UHFFFAOYSA-N) provide precise structural descriptors. Key physicochemical properties include:

Property Value Source
LogP (Partition coefficient) 4.08
Rotatable bonds 5
Polar surface area 26 Ų

The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The methoxy group contributes to solubility in polar organic solvents, as evidenced by its synthesis in tetrahydrofuran (THF).

Historical Development and Discovery Context

The compound emerged from advancements in fluoroorganic synthesis during the early 21st century, particularly methods for introducing distal fluorine atoms into aromatic systems. Key milestones include:

  • Grignard reagent applications : Early routes used organomagnesium intermediates to couple trifluorophenyl groups with propiophenone precursors.
  • Catalytic fluorination : Innovations in transition metal-catalyzed C–F bond formation enabled efficient trifluorophenyl group installation.

A 2016 patent (CN106518635A) detailed a condensation-cyclization approach using m-methoxybromobenzene and propionitrile, achieving yields up to 88.6%. This method avoided corrosive reagents, aligning with trends toward greener synthesis.

Significance in Fluorinated Organic Chemistry

The compound exemplifies the strategic use of fluorine in drug design and materials science:

  • Bioactivity modulation : The trifluorophenyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetics.
  • Electron-deficient aromatic systems : The 3,4,5-trifluorophenyl moiety directs electrophilic attacks to specific positions, enabling regioselective derivatization.
  • Intermediate utility : It serves as a precursor for fluorinated chalcones and heterocycles, which are prominent in kinase inhibitor development.

Comparative studies highlight its unique reactivity versus non-fluorinated analogs. For example, its ketone group undergoes nucleophilic additions 3–5× faster due to fluorine’s inductive effects.

Research Objectives and Academic Scope

Current research focuses on three areas:

  • Synthetic optimization :
    • Developing flow chemistry protocols to improve yield and scalability.
    • Exploring photo- and electrochemical fluorination for milder conditions.
  • Applications in medicinal chemistry :

    • Designing protease inhibitors by leveraging the trifluorophenyl group’s affinity for hydrophobic enzyme pockets.
    • Studying structure-activity relationships (SAR) in fluorinated anticancer agents.
  • Material science innovations :

    • Incorporating the compound into liquid crystalline polymers for optoelectronic devices.

A 2020 study demonstrated its utility in synthesizing trifluoromethyl ketones , which are pivotal in PET imaging probes.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMNBOPGYMMRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644994
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-64-5
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity to specific targets, while the methoxy group modulates its chemical reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
  • 2’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
  • 2’-Methoxy-3-(2,4,5-trifluorophenyl)propiophenone

Uniqueness

2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the specific positioning of the methoxy and trifluorophenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, also known by its CAS number 898777-64-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxy group and a trifluorophenyl moiety. Its IUPAC name is 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one. The trifluoromethyl group is known to enhance lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent activity against cancer cells.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL.

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M checkpoint.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Research Findings and Case Studies

A series of studies have been conducted to explore the biological activities of this compound:

StudyFocusFindings
Study 1AnticancerSignificant cytotoxicity in MCF-7 cells with IC50 = 15 µM
Study 2AntimicrobialModerate activity against S. aureus and E. coli with MIC = 75 µg/mL
Study 3MechanisticInduction of apoptosis via caspase activation

These findings underscore the potential of this compound as a versatile bioactive compound.

Q & A

What are the common synthetic routes for 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, and how does fluorine substitution influence reaction conditions?

Basic Research Question
Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluorophenyl group. The electron-withdrawing nature of fluorine substituents reduces aromatic ring reactivity, necessitating optimized Lewis acid catalysts (e.g., AlCl₃) or elevated temperatures . For methoxy group introduction, nucleophilic substitution or protective-group strategies (e.g., methyl ether formation) are employed. Key challenges include minimizing dehalogenation side reactions due to steric hindrance from the 3,4,5-trifluorophenyl moiety .

Relevant Data:

PropertyValue/TechniqueSource
Electron-withdrawing effect of -FReduced aromatic reactivity
Typical catalystsAlCl₃, Pd-based systems

How can computational chemistry predict regioselectivity in electrophilic substitution during synthesis?

Advanced Research Question
Answer:
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For this compound, fluorine atoms direct substitution to para/meta positions via inductive effects, while the methoxy group acts as an ortho/para director. Computational models (e.g., Gaussian, ORCA) validate experimental observations of regioselectivity in trifluorophenyl-functionalized ketones .

Key Parameters:

  • HOMO localization on the methoxy-substituted ring
  • Electrostatic potential maps highlighting fluorine’s deactivating influence

What spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question
Answer:

  • ¹H/¹³C NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and trifluorophenyl (δ 6.5–7.2 ppm) proton environments. Coupling constants reveal substitution patterns .
  • FTIR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • XRD : Confirms crystalline structure; purity ≥98% (HPLC) is standard for research-grade material .

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